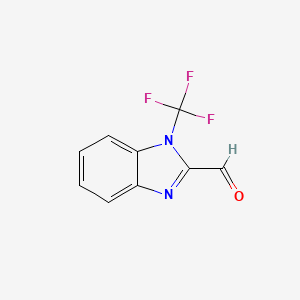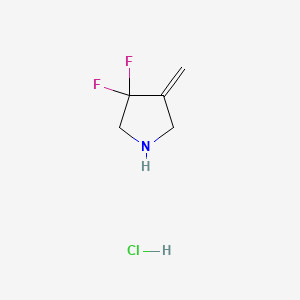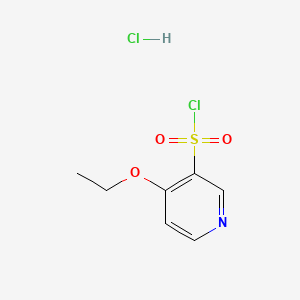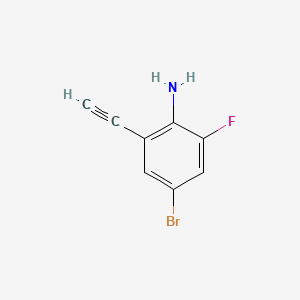
4-bromo-2-ethynyl-6-fluoroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-ethynyl-6-fluoroaniline (BEF) is a synthetic organic compound with a wide range of applications in the scientific research field. It is a versatile molecule due to its unique structure, which consists of a bromine atom, an ethynyl group, and a fluoroaniline group. BEF can be used in a variety of research settings, including organic synthesis, drug discovery, and material science.
Scientific Research Applications
4-bromo-2-ethynyl-6-fluoroaniline has a wide range of applications in scientific research. It has been used extensively in the synthesis of organic compounds, as well as in the development of new drugs and materials. 4-bromo-2-ethynyl-6-fluoroaniline is also used in the study of biochemical and physiological effects, and has been used in the development of new drugs to treat various diseases. In addition, 4-bromo-2-ethynyl-6-fluoroaniline has been used in the study of the mechanism of action of various drugs, and in the development of new materials for use in the medical, industrial, and consumer sectors.
Mechanism of Action
The mechanism of action of 4-bromo-2-ethynyl-6-fluoroaniline is not yet fully understood. However, it is believed that the bromine atom in the molecule acts as an electron acceptor, while the ethynyl group acts as an electron donor. This interaction allows the molecule to interact with other molecules, such as proteins, and to modify their activity. In addition, the fluoroaniline group is believed to act as a catalyst, allowing the molecule to interact with other molecules in a more efficient manner.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-bromo-2-ethynyl-6-fluoroaniline are not yet fully understood. However, it has been shown to interact with proteins and other molecules in the body, and to modify their activity. In addition, 4-bromo-2-ethynyl-6-fluoroaniline has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. It has also been shown to have neuroprotective effects, and to be a potential treatment for neurological disorders such as Alzheimer's disease.
Advantages and Limitations for Lab Experiments
The advantages of using 4-bromo-2-ethynyl-6-fluoroaniline in laboratory experiments include its low toxicity, its low cost, and its ability to interact with proteins and other molecules in the body. Additionally, 4-bromo-2-ethynyl-6-fluoroaniline is a versatile molecule due to its unique structure, which allows for a variety of reactions and applications in the laboratory. However, 4-bromo-2-ethynyl-6-fluoroaniline does have some limitations. For example, it can be difficult to synthesize in large quantities, and it can be difficult to control the reaction conditions in order to obtain the desired product.
Future Directions
The future directions for the use of 4-bromo-2-ethynyl-6-fluoroaniline in scientific research are numerous. For example, further research could be conducted to better understand the biochemical and physiological effects of 4-bromo-2-ethynyl-6-fluoroaniline, and to develop new drugs and materials based on its unique structure. Additionally, further research could be conducted to develop more efficient methods of synthesis, as well as to develop new applications for 4-bromo-2-ethynyl-6-fluoroaniline in the medical, industrial, and consumer sectors. Finally, further research could be conducted to better understand the mechanism of action of 4-bromo-2-ethynyl-6-fluoroaniline, and to develop new methods of drug delivery and drug targeting.
Synthesis Methods
The synthesis of 4-bromo-2-ethynyl-6-fluoroaniline is a multi-step process that involves the reaction of two starting materials, 4-bromo-2-ethynylbenzoic acid and 6-fluoroaniline. The two starting materials are reacted together in the presence of a base, such as potassium carbonate, to form the desired product. The reaction is typically carried out at room temperature and the reaction time can range from several hours to several days, depending on the desired yield.
properties
IUPAC Name |
4-bromo-2-ethynyl-6-fluoroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrFN/c1-2-5-3-6(9)4-7(10)8(5)11/h1,3-4H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXHGHNFNJLAHAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C(=CC(=C1)Br)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrFN |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.03 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

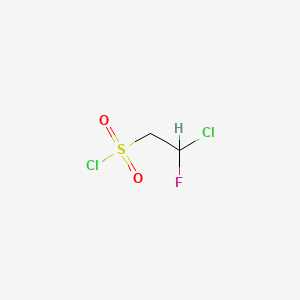
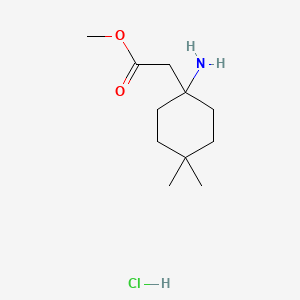
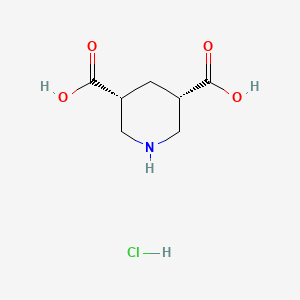
![tert-butyl N-[2-(5-methanesulfonylpyrimidin-2-yl)ethyl]carbamate](/img/structure/B6610468.png)
![2-[1-(pyridin-3-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B6610480.png)
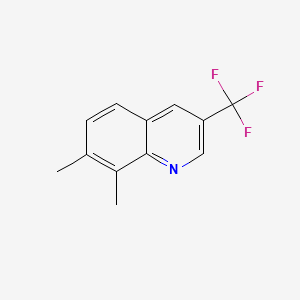
![diethyl [1-(fluorosulfonyl)cyclopropyl]phosphonate](/img/structure/B6610489.png)
![2-fluoro-4-[1-(trifluoromethyl)cyclopropyl]pyridine](/img/structure/B6610497.png)
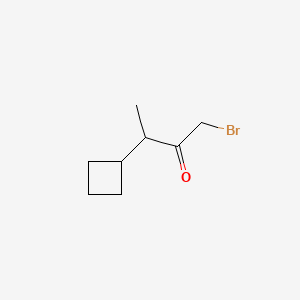
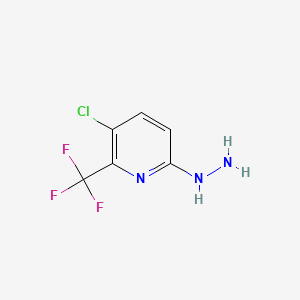
![N-benzyl-1-(hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxamide](/img/structure/B6610528.png)
